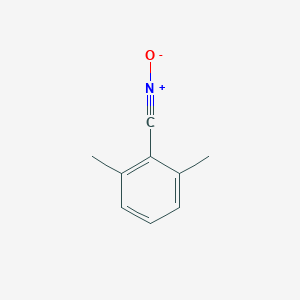

Benzonitrile, 2,6-dimethyl-, N-oxide

Description

Contextualization within the Nitrile N-Oxide Class

Benzonitrile (B105546), 2,6-dimethyl-, N-oxide belongs to the class of organic compounds known as nitrile oxides. wikipedia.org These compounds are characterized by the functional group -C≡N⁺-O⁻, which renders them as highly reactive 1,3-dipoles. wikipedia.orgresearchgate.net This electronic configuration is central to their primary role in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings such as isoxazoles and isoxazolines. researchgate.netresearchgate.net

Nitrile oxides are generally unstable and are often generated in situ for immediate use in reactions to prevent their dimerization into furoxans. researchgate.netnsf.gov The stability of a given nitrile oxide is heavily influenced by the steric and electronic nature of its substituent. researchgate.net

Historical Overview of Benzonitrile N-Oxide Research Trajectories

Research into nitrile oxides dates back to the 19th century, though their synthetic utility was more extensively developed in more recent times. researchgate.net Benzonitrile oxide, the parent compound of the title molecule, has been a focal point of these investigations. nih.gov Early research focused on understanding the fundamental reactivity of the nitrile oxide group, particularly its propensity for cycloaddition reactions.

Key research trajectories have included:

Generation Methods: Developing reliable methods for producing nitrile oxides, such as the dehydrohalogenation of hydroxymoyl chlorides and the oxidation of aldoximes. researchgate.netnsf.gov

Cycloaddition Reactions: Exploring the scope and limitations of their [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes). researchgate.net

Stability Studies: Investigating the factors that influence the stability of nitrile oxides, including the effects of substituents on the aromatic ring. researchgate.net

The study of substituted benzonitrile oxides, including those with alkyl groups, has been a natural progression of this research, aiming to modulate the reactivity and stability of the core benzonitrile oxide structure.

Significance of 2,6-Dimethyl Substitution in Nitrile N-Oxide Reactivity and Structure

The presence of two methyl groups at the ortho positions (2 and 6) of the benzene (B151609) ring in Benzonitrile, 2,6-dimethyl-, N-oxide has profound consequences for its chemical behavior. This substitution introduces significant steric hindrance around the reactive nitrile N-oxide functional group.

This steric shielding has several important effects:

Increased Stability: The bulky methyl groups physically obstruct the approach of other molecules, including other molecules of the nitrile oxide itself. This significantly slows down the rate of dimerization to the corresponding furoxan, making this compound more stable and easier to handle than many other nitrile oxides. researchgate.net For instance, mesityl nitrile oxide, which also possesses two ortho-methyl groups, is a stable crystalline solid.

Modified Reactivity: While the steric bulk enhances stability, it can also influence the rate and regioselectivity of cycloaddition reactions. The approach of a dipolarophile to the nitrile oxide is more hindered, which can affect reaction kinetics. acs.org

Structural Influence: The ortho-methyl groups can influence the conformation of the molecule, potentially affecting the electronic properties of the aromatic system and the nitrile oxide group. chemicalpapers.com

The thermal rearrangement of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide to the corresponding isocyanate has been a subject of detailed investigation, highlighting the complex reaction pathways available to sterically hindered nitrile oxides.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 19111-74-1 guidechem.comnist.gov |

| Molecular Formula | C₉H₉NO guidechem.comnist.gov |

| Molecular Weight | 147.1739 g/mol nist.gov |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C#[N+][O-] guidechem.com |

| InChIKey | NRKVPDRPJVCLAQ-UHFFFAOYSA-N guidechem.com |

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Benzonitrile, N-oxide | C₇H₅NO chemeo.comnist.gov | 119.12 nih.govchemeo.com | Unsubstituted parent compound. nih.gov |

| 2,6-Dimethylbenzonitrile (B146758) | C₉H₉N nist.govnih.gov | 131.17 nih.gov | The corresponding nitrile without the N-oxide. nist.gov |

| Mesityl nitrile oxide | C₁₀H₁₁NO | 161.20 | Also features two ortho-methyl groups, known for its stability. |

Structure

3D Structure

Properties

CAS No. |

19111-74-1 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2,6-dimethylbenzonitrile oxide |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-5H,1-2H3 |

InChI Key |

NRKVPDRPJVCLAQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)C#[N+][O-] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C#[N+][O-] |

Other CAS No. |

19111-74-1 |

Synonyms |

Benzonitrile,2,6-dimethyl-N-oxide |

Origin of Product |

United States |

Mechanistic Investigations of Benzonitrile, 2,6 Dimethyl , N Oxide Reactivity

1,3-Dipolar Cycloaddition Reactions

Benzonitrile (B105546), 2,6-dimethyl-, N-oxide readily undergoes 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings. These reactions are of fundamental importance and have been the subject of numerous studies to elucidate their mechanistic details.

Kinetic Studies of Cycloaddition Processes

Kinetic studies are crucial for understanding the factors that influence the rate and efficiency of the cycloaddition reactions of Benzonitrile, 2,6-dimethyl-, N-oxide. These studies involve measuring reaction rates under various conditions to determine activation parameters and the effects of solvents and substituents.

The polarity of the solvent can influence the rates of 1,3-dipolar cycloaddition reactions. However, for sterically hindered nitrile oxides like 2,6-dimethylbenzonitrile (B146758) N-oxide, the effect of solvent polarity on the reaction rate is often slight and can be irregular. nih.gov Theoretical studies on similar nitrile oxides suggest that the activation Gibbs free energies show only minor variations between solvents of different polarities, such as dichloromethane (B109758) and benzene (B151609). nih.gov For instance, in the [3+2] cycloaddition reaction between 2,2-dimethylpropanenitrile oxide and N-(cyclopent-2-en-1-yl)benzamide, the calculated activation Gibbs free energies were found to be very similar in both dichloromethane and benzene. nih.gov This low sensitivity to solvent polarity is often attributed to the nonpolar nature of the transition state. nih.govnih.gov

Interactive Table: Solvent Effects on the Activation Gibbs Free Energy of a Model Nitrile Oxide Cycloaddition nih.gov

| Solvent | Activation Gibbs Free Energy (kcal/mol) |

| Dichloromethane | 34.4 |

| Benzene | 33.7 |

Note: Data is for a model reaction and illustrates the general trend of low solvent sensitivity.

The electronic nature of substituents on both the benzonitrile oxide and the dipolarophile can significantly impact the kinetics of the cycloaddition reaction. For related benzonitrile oxide systems, V-shaped Hammett plots have been observed, indicating a change in the electronic demand of the reaction as the substituent is varied from electron-donating to electron-withdrawing. rsc.org The reaction rates of electrophilically activated benzonitrile N-oxides are influenced by the electronic properties of the substituents on the dipolarophile. nih.gov In the case of 2,6-disubstituted benzonitrile N-oxides, the steric bulk of the ortho substituents plays a dominant role in the stability and reactivity of the molecule.

Analysis of Reaction Mechanisms: Concerted vs. Stepwise Pathways

A central question in the study of 1,3-dipolar cycloadditions is whether they proceed through a concerted mechanism, where both new single bonds are formed in a single transition state, or a stepwise mechanism involving a diradical or zwitterionic intermediate. For many 1,3-dipolar cycloadditions of nitrile oxides, a concerted but often asynchronous mechanism is favored. nih.gov This means that while there is a single transition state, the formation of the two new bonds may not be perfectly synchronized.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in analyzing these pathways. The analysis of the electron localization function (ELF) at the transition structures often supports a concerted mechanism. nih.gov In some cases, particularly with highly polarized or electrophilically activated reactants, the transition state can be highly asynchronous, approaching a stepwise character. nih.gov

Regioselectivity and Stereoselectivity in [3+2] Cycloadditions

The reaction of this compound with unsymmetrical dipolarophiles can potentially lead to two different regioisomers. The regioselectivity of these reactions is governed by a combination of steric and electronic factors. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer. Generally, the reaction proceeds to favor the isomer where the larger orbital coefficient on the dipole interacts with the larger coefficient on the dipolarophile.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect of these reactions. In the case of cycloadditions to cyclic alkenes, the stereochemistry of the product is determined by the approach of the nitrile oxide to the face of the dipolarophile. The steric bulk of the 2,6-dimethylphenyl group can influence the facial selectivity of the cycloaddition.

Reactivity with Diverse Dipolarophiles

This compound exhibits reactivity towards a wide range of dipolarophiles, including both electron-rich and electron-deficient alkenes and alkynes. The reaction with alkenes leads to the formation of isoxazoline (B3343090) rings, while reaction with alkynes yields isoxazoles.

The stability of 2,6-dimethylbenzonitrile N-oxide allows it to react with various functionalized dipolarophiles, providing access to a diverse array of heterocyclic compounds. For example, its reaction with thiobenzophenones has been studied kinetically, leading to the formation of 1,4,2-oxathiazoles. nih.gov The reaction rates and products depend on the specific nature of the dipolarophile used.

Reactions with Thiobenzophenones

The reaction of sterically hindered benzonitrile N-oxides with thiobenzophenones proceeds via a 1,3-dipolar cycloaddition pathway to yield 1,4,2-oxathiazoles. Kinetic studies on analogues such as 2,4,6-trimethyl- and 4-chloro-2,6-dimethyl-benzonitrile N-oxide reveal that the reaction is a concerted process, as predicted by orbital symmetry selection rules for 1,3-dipolar cycloadditions. nih.gov

The reaction rate exhibits only a small effect from substituents on the thiobenzophenone (B74592) and is not significantly or regularly influenced by solvent polarity. This observation, coupled with a large negative entropy of activation (ΔS‡ of approximately –26 cal mol⁻¹ K⁻¹), suggests a highly ordered, four-centre transition state with some degree of charge separation. nih.gov The proposed mechanism involves the nitrile oxide acting as the 1,3-dipole, adding across the C=S double bond of the thiobenzophenone.

Table 1: Kinetic Data for the Cycloaddition of Substituted Benzonitrile N-Oxides with Thiobenzophenones Data extrapolated from studies on closely related analogues.

| Benzonitrile N-Oxide Analogue | Thiobenzophenone | Solvent | Rate Constant | Activation Entropy (ΔS‡) |

|---|---|---|---|---|

| 2,4,6-trimethylbenzonitrile (B1295322) N-oxide | Thiobenzophenone | CCl₄ | Small substituent effect | ~ -26 cal mol⁻¹ K⁻¹ |

Reactions with Ketenes

An extensive review of the scientific literature did not yield specific studies or mechanistic investigations on the reaction between this compound, or other aryl nitrile oxides, and ketenes. While 1,3-dipolar cycloadditions are a hallmark of nitrile oxide reactivity, and ketenes can act as dipolarophiles, this specific transformation does not appear to be well-documented. Reactions involving other 1,3-dipoles like azomethine ylides with ketenes are known, but this reactivity cannot be directly extrapolated to nitrile oxides. mdpi.comnih.gov

Reactions with Nitroethenes and Analogues

The [3+2] cycloaddition of benzonitrile N-oxide with nitroethene analogues, such as β-phosphorylated nitroethenes, has been investigated through Density Functional Theory (DFT) calculations. These reactions lead to the formation of substituted Δ²-isoxazolines. The calculations show that benzonitrile N-oxide can be classified as a moderate electrophile and a moderate nucleophile, while the nitroethene derivatives are strong electrophiles. nih.gov

The reaction proceeds through a polar, one-step mechanism. nih.gov The regioselectivity of the addition is influenced by the substitution pattern on the nitroethene. For instance, in reactions with β-phosphorylated nitroethene and β-phosphorylated α-cyanonitroethene, the formation of 4-nitro-substituted Δ²-isoxazolines is favored. Conversely, when a cyano group is present at the β-position of the nitroethene, the 5-nitro-substituted regioisomer is predominantly formed. nih.gov This regiochemical outcome is governed by both electronic and steric factors in the transition state. All attempts to locate a zwitterionic intermediate in similar systems have been unsuccessful, supporting a concerted mechanism. maynoothuniversity.ie

Table 2: DFT Study Summary for Benzonitrile N-Oxide and Nitroethene Analogues

| Reactants | Method | Key Findings | Predicted Product |

|---|---|---|---|

| Benzonitrile N-oxide + β-phosphorylated nitroethenes | DFT (M062X/6-31+G(d)) | Polar one-step mechanism; Nitrile oxide acts as nucleophile. | 4-nitro or 5-nitro-substituted Δ²-isoxazolines |

Reactions with Benzylideneanilines and Other Azomethine Systems

This compound reacts with the C=N double bond of azomethine systems like benzylideneanilines in a 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoline derivatives. acs.org Theoretical studies using Molecular Electron Density Theory (MEDT) have elucidated the mechanism of this reaction for the parent benzonitrile N-oxide. mdpi.com

The reaction is a concerted, one-step process that is completely regioselective, with the oxygen atom of the nitrile oxide adding to the carbon atom of the C=N bond and the carbon of the nitrile oxide adding to the nitrogen. mdpi.comacs.org The influence of substituents on the benzylideneaniline (B1666777) has been studied, showing that electron-releasing groups such as dimethylamino or methoxy (B1213986) accelerate the reaction, while electron-withdrawing nitro groups have a minimal effect on the rate. mdpi.com This is consistent with a zwitterionic-type mechanism where the nitrile oxide acts as the nucleophile. Topological analysis of the electron localization function (ELF) indicates that no covalent bonds are formed in the early transition state. mdpi.com

Table 3: Relative Reaction Rates for the Cycloaddition of Benzonitrile N-oxide to Substituted Benzylideneanilines

| Benzylideneaniline Substituent | Relative Rate | Activation Energy (kcal/mol) |

|---|---|---|

| Unsubstituted | 1.0 | Not specified |

| Dimethylamino and Methoxy | 2.3 | Lowered |

Reactions with Pyrimidine (B1678525) Derivatives

The reaction of benzonitrile oxide with pyrimidine derivatives, such as methoxypyrimidines, does not typically yield the expected [3+2] cycloaddition products (isoxazolines). Instead, 1,3-addition products are exclusively obtained. tandfonline.com

The proposed mechanism suggests an initial, unstable 1,3-cycloaddition product is formed, which then undergoes a ring-opening reaction to yield the final, more stable addition product. This hypothesis is supported by experiments using 1,3-dimethyluracil (B184088) as the substrate, where only the 1,3-addition products were isolated. tandfonline.com This reactivity pattern highlights how the nature of the dipolarophile can significantly alter the reaction outcome, diverting it from the typical stable cycloadduct formation.

Dimerization Pathways and Competing Reactions

Like other nitrile oxides, this compound can undergo a [3+2] cycloaddition with itself, a process known as dimerization. This reaction competes with its cycloaddition to other dipolarophiles. The product of this dimerization is a 1,2,5-oxadiazole 2-oxide, commonly known as a furoxan. organic-chemistry.org

Kinetics and Mechanistic Aspects of Dimerization

The dimerization of benzonitrile N-oxides has been shown through kinetic studies to be a second-order reaction. The rate is influenced by substituents on the benzene ring, with electron-withdrawing groups accelerating the process. This is demonstrated by a Hammett-type relationship where the reaction constant (ρ) is +0.86. organic-chemistry.org

Solvent effects on the dimerization rate are slight. The reaction is fastest in non-polar solvents like carbon tetrachloride and slower in more polar or better-solvating media such as alcohols, dioxan, or acetonitrile. The activation parameters are characterized by a substantially negative entropy of activation (around –20 e.u.), which is indicative of a highly ordered transition state. organic-chemistry.org These findings have led to the postulation of a one-step, concerted mechanism for the dimerization process. organic-chemistry.org

Table 4: Activation and Solvent Parameters for Benzonitrile N-oxide Dimerization

| Parameter | Value/Observation | Reference |

|---|---|---|

| Reaction Order | Second-order | organic-chemistry.org |

| Hammett Constant (ρ) | +0.86 | organic-chemistry.org |

| Activation Entropy (ΔS‡) | approx. -20 e.u. | organic-chemistry.org |

| Solvent Effect | Rate is fastest in non-polar solvents (e.g., CCl₄) | organic-chemistry.org |

Characterization of Dimerization Products (e.g., Furazan (B8792606) N-Oxides)

Nitrile oxides are known to undergo dimerization, a process that is highly sensitive to the steric and electronic nature of the substituents on the aromatic ring. In the case of "this compound," the presence of two bulky methyl groups in the ortho positions significantly influences the course of this reaction. The dimerization of benzonitrile N-oxides typically leads to the formation of 3,4-diaryl-1,2,5-oxadiazole 2-oxides, commonly known as furazan N-oxides or furoxans.

The mechanism of this dimerization is believed to be a [3+2] cycloaddition where one molecule of the nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile. The rate of this reaction is influenced by substituents on the benzene ring, with a Hammett-type relationship being observed. rsc.org Electron-donating groups, such as the methyl groups in "this compound," are expected to influence the reaction rate. However, the significant steric hindrance imposed by these groups can also be expected to disfavor the dimerization process compared to less hindered benzonitrile N-oxides. researchgate.net

While the synthesis of various substituted 3,4-diphenylfuroxans has been reported, specific and detailed characterization data for the direct dimerization product of "this compound," which would be 3,4-bis(2,6-dimethylphenyl)-1,2,5-oxadiazole 2-oxide , is not extensively available in the reviewed literature. The synthesis of related furoxan structures often involves multi-step procedures starting from different precursors. nih.govnih.govresearchgate.net For instance, the synthesis of 3,4-bis(pyrazine-2'-yl)furoxan has been achieved through a four-step reaction sequence starting from 2-cyanopyrazine. rushim.ru

Table 1: Spectroscopic Data for Related Furazan N-Oxide Structures

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Reference |

| 3-(6-nitroimidazo[1,2-d] rsc.orgresearchgate.netoxadiazol-3-yl)-4-(4-aminofuroxan-3-yl)furoxan | 8.41 (s, 1H), 6.86 (s, 2H) | 157.9, 155.5, 150.4, 143.2, 111.6, 101.1 | 3466, 3365, 3164, 1629, 1590 | nih.gov |

This table presents data for a complex furoxan derivative to illustrate the types of spectroscopic information available for such structures, though not for the specific dimer of interest.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of "this compound" is characterized by its ability to act as both an electrophile and a nucleophile, a common feature of 1,3-dipoles. The nitrile oxide functional group can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. icm.edu.plyoutube.com

Electrophilic Character: The carbon atom of the nitrile oxide group is electrophilic and can react with nucleophiles.

Nucleophilic Character: The oxygen atom of the nitrile oxide group is nucleophilic and can react with electrophiles.

The presence of the two electron-donating methyl groups on the benzene ring is expected to increase the electron density of the nitrile oxide moiety, potentially enhancing its nucleophilicity. However, the steric bulk of these ortho-substituents presents a significant barrier to the approach of both electrophiles and nucleophiles. numberanalytics.comnih.gov This steric hindrance can dramatically reduce the rate of reactions that would otherwise be favorable for unsubstituted or less hindered benzonitrile N-oxides. researchgate.net

Computational studies on benzonitrile N-oxide (without the dimethyl substituents) classify it as a moderate electrophile and a moderate nucleophile. icm.edu.pl The steric hindrance in "this compound" is a critical factor that can prevent or slow down reactions, such as the unwanted dimerization to furoxans, thereby allowing other desired reactions to occur. researchgate.net For instance, in cycloaddition reactions, the steric sensitivity can be exploited to control regiochemical outcomes.

Reactions with primary amines have been shown to proceed via nucleophilic addition to the nitrile group of related nitrile derivatives, a process that can be influenced by the structure of the amine. nih.govnih.gov

Rearrangement Reactions and Transformation Mechanisms

A key and well-studied reaction of sterically hindered aryl nitrile oxides is their thermal rearrangement to isocyanates. Specifically, the thermal rearrangement of the closely related 2,4,6-trimethylbenzonitrile N-oxide to the corresponding isocyanate has been investigated. rsc.org This transformation is believed to proceed through a complex mechanism rather than a simple intramolecular rearrangement.

Isotopic labeling studies have shown that the rearrangement involves an intermolecular oxygen exchange between nitrile oxide molecules. The proposed mechanism suggests an initial polymerization of the nitrile oxide, which can be catalyzed by either electrophiles or nucleophiles. This polymer then decomposes to yield the isocyanate. rsc.org Trifluoroacetic acid has been shown to catalyze this rearrangement at room temperature.

The reaction of 2,4,6-trimethylbenzonitrile N-oxide with benzonitrile at elevated temperatures has been shown to produce a 1,2,4-oxadiazole, demonstrating a competing cycloaddition pathway.

Table 2: Products of Thermal Rearrangement and Related Reactions

| Reactant | Conditions | Product(s) | Reference |

| 2,4,6-Trimethylbenzonitrile N-oxide | Heat | 2,4,6-Trimethylphenyl isocyanate, Polymer | rsc.org |

| 2,4,6-Trimethylbenzonitrile N-oxide | Trifluoroacetic acid, Room Temp. | 2,4,6-Trimethylphenyl isocyanate | |

| 2,4,6-Trimethylbenzonitrile N-oxide & Benzonitrile | 140 °C | 5-Phenyl-3-(2,4,6-trimethylphenyl)-1,2,4-oxadiazole |

Computational studies on the rearrangement of benzonitrile oxide have explored various potential pathways, including the formation of an oxazirine intermediate, though experimental evidence for such an intermediate has been elusive. Other theoretical studies have investigated novel rearrangements, such as ring expansion to cycloheptatetraene derivatives, particularly in the presence of electron-donating substituents.

Advanced Spectroscopic Elucidation of Electronic Structure and Chemical Behavior

Electronic Absorption and Emission Spectroscopy (UV/Vis)

The electronic spectrum of Benzonitrile (B105546), 2,6-dimethyl-, N-oxide, when recorded in a non-polar solvent such as n-heptane, displays characteristic absorption bands in the ultraviolet region. These absorptions are a direct consequence of the promotion of electrons from lower to higher energy molecular orbitals upon interaction with electromagnetic radiation.

Analysis of Electronic Transitions and Charge Transfer Bands

Detailed analysis of the electronic spectrum reveals the presence of a particularly strong absorption band in the near-ultraviolet region. oup.com This prominent band is assigned as a ¹A₁ transition, which possesses a significant charge transfer (CT) character. oup.com This charge transfer phenomenon involves the redistribution of electron density within the molecule upon excitation. Specifically, it has been determined that the primary contribution to this CT band is the transfer of electron density from the oxygen atom of the N-oxide group to the rest of the conjugated π-system of the molecule. oup.com The reverse charge transfer, from the aromatic system to the oxygen atom, makes a lesser contribution to this transition. oup.com

Influence of Substituents on Electronic Spectral Signatures

The presence of the two methyl groups at the 2 and 6 positions of the benzene (B151609) ring exerts a notable influence on the electronic spectral signatures of the molecule when compared to the unsubstituted Benzonitrile N-oxide. This substituent effect is a key area of investigation in understanding the structure-property relationships within this class of compounds. The methyl groups, being electron-donating, can modulate the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (εmax).

Table 1: Electronic Spectral Data of Benzonitrile, 2,6-dimethyl-, N-oxide and Related Compounds

| Compound | Solvent | λmax (nm) | εmax (L·mol⁻¹·cm⁻¹) | Transition Assignment |

| This compound | n-Heptane | Data not available in search results | Data not available in search results | ¹A₁ (Charge Transfer) |

| Benzonitrile N-oxide | n-Heptane | Data not available in search results | Data not available in search results | ¹A₁ (Charge Transfer) |

Correlation of Spectroscopic Data with Molecular Orbital Theory

The electronic transitions observed in the UV/Vis spectrum of this compound can be rationalized and further understood through the lens of molecular orbital (MO) theory. The analyses of the electronic spectra of aromatic nitrile oxides are often carried out using simple molecular orbital (SMO) calculations. oup.com

These theoretical approaches allow for the calculation of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as other relevant orbitals. The energy difference between these frontier orbitals is directly related to the energy of the observed electronic transitions. For this compound, the strong near-UV absorption band corresponds to the transition of an electron from a high-lying occupied molecular orbital, with significant contribution from the oxygen p-orbitals, to a low-lying unoccupied π* orbital of the aromatic system.

The influence of the 2,6-dimethyl substituents is also explained by MO theory. The electron-donating nature of the methyl groups raises the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and typically leading to a red-shift (a shift to longer wavelengths) of the absorption maximum compared to the unsubstituted compound. The agreement between the experimentally observed spectra and the calculated transition energies from molecular orbital theory provides strong evidence for the validity of the theoretical models used to describe the electronic structure of these molecules. oup.com

Computational and Theoretical Chemistry of Benzonitrile, 2,6 Dimethyl , N Oxide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone for the computational study of organic molecules, providing a balance between accuracy and computational cost. For Benzonitrile (B105546), 2,6-dimethyl-, N-oxide, DFT methods are instrumental in exploring its fundamental properties and reactive behavior.

Geometry Optimization and Vibrational Frequency Analysis of Reactive Species and Transition States

DFT calculations are frequently used to determine the equilibrium geometries, or the lowest energy structures, of molecules. This process of geometry optimization is crucial for understanding the three-dimensional arrangement of atoms. For N-oxides, such as the related 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, DFT methods like B3LYP with a 6-311G(d,p) basis set have been successfully employed to calculate optimized geometric parameters, including bond lengths and bond angles. nih.govnih.govresearchgate.net These theoretical structures show good agreement with experimental data where available. nih.govresearchgate.net

Once the optimized geometry is found, vibrational frequency analysis can be performed. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (IR and Raman). nih.govepa.gov These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. epa.gov For transition states, which are first-order saddle points on the potential energy surface, a single imaginary frequency corresponding to the reaction coordinate is expected. nih.govresearchgate.net

Below is a representative table of calculated geometric parameters for a similar molecule, 2,6-dimethyl-4-nitropyridine N-oxide, which illustrates the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | N-O | 1.28 Å |

| Bond Length | C-N (ring) | 1.37 Å |

| Bond Length | C-C (ring) | 1.39 Å |

| Bond Angle | C-N-C (ring) | 122.5° |

| Bond Angle | C-N-O | 118.7° |

| Data derived from studies on 2,6-dimethyl-4-nitropyridine N-oxide and is representative of the class. nih.govresearchgate.net |

Solvation Models and their Impact on Reaction Energetics and Mechanisms

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational studies account for these effects using solvation models. The Polarizable Continuum Model (PCM) and its variants (like IEFPCM or CPCM) are widely used. acs.orgscielo.brresearchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. acs.org

Studies on the [3+2] cycloaddition reactions of nitrile oxides have shown that solvent effects can alter the activation energies and the stability of products. acs.orgscielo.br For instance, including solvent effects can increase activation barriers by around 2.0 kcal/mol compared to gas-phase calculations. scielo.br The choice of solvent can also change the preferred reaction pathway. scielo.brresearchgate.net In some cases, a reaction that is favored in the gas phase may become less favored in a solvent, and vice versa. acs.orgscielo.br

The following table demonstrates the impact of different solvents on the calculated activation free energy (ΔG‡) for a model [3+2] cycloaddition reaction of a nitrile oxide.

| Solvent | Dielectric Constant (ε) | ΔG‡ (kcal/mol) |

| Gas Phase | 1.0 | 13.6 |

| Benzene (B151609) | 2.3 | 13.1 |

| Dichloromethane (B109758) (DCM) | 8.9 | 14.4 |

| Acetonitrile (ACN) | 37.5 | 15.5 |

| Data is illustrative and based on trends observed in computational studies of nitrile oxide cycloadditions. acs.orgscielo.br |

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than frontier molecular orbital interactions, governs molecular reactivity. documentsdelivered.com MEDT has been successfully applied to study the reactions of nitrile oxides. researchgate.net

Topological Analysis of Electron Localization Function (ELF) and Atoms-in-Molecules (AIM)

To gain a deeper understanding of the electronic structure and bonding, MEDT often employs topological analyses of scalar fields related to the electron density, such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM).

The ELF analysis partitions the molecular space into regions, or basins, that can be associated with atomic cores, covalent bonds, and lone pairs. nih.gov For N-oxides, ELF analysis provides insight into the nature of the N-O bond. rsc.org Studies on various N-oxides show that the N-O bond is best described as a dative bond with a significant contribution from π-electron back-donation from the oxygen to the nitrogen atom. rsc.org The population of the V(N,O) bonding basin, which is a measure of the number of electrons in the bond, is often found to be relatively low, indicating a polar and weak covalent character. rsc.org

The AIM theory, developed by Bader, analyzes the topology of the electron density itself (ρ(r)). It defines atoms as regions of space and characterizes the bonds between them based on the properties of the bond critical points (BCPs). The values of the electron density and its Laplacian (∇²ρ(r)) at the BCP provide information about the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or polar).

Elucidation of Bond Forming and Breaking Processes during Reactions

MEDT, particularly when combined with Bonding Evolution Theory (BET), provides a detailed picture of the sequence of bond forming and breaking events along a reaction pathway. acs.orgnih.govacs.orgresearchgate.net BET analyzes the changes in the topology of the ELF along the intrinsic reaction coordinate (IRC), revealing the precise point at which electron density reorganizes to form or break bonds. acs.org

For the [3+2] cycloaddition reactions of benzonitrile oxides, BET studies show that the reaction proceeds via a one-step, concerted mechanism, but the bond formations are asynchronous. nih.govacs.orgresearchgate.net The analysis reveals a specific sequence of events:

First, the C≡N triple bond of the nitrile oxide is converted into a C=N double bond, which is accompanied by the creation of a nitrogen lone pair. nih.govresearchgate.net

Next, the new C-C single bond is formed between the carbon atom of the nitrile oxide and one of the carbon atoms of the alkene. nih.govresearchgate.net

Finally, the O-C single bond is formed, completing the five-membered isoxazoline (B3343090) ring. nih.govresearchgate.net

This detailed mechanistic insight, which goes beyond a simple concerted versus stepwise description, is a key strength of the MEDT/BET approach. nih.gov

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) is a subfield of DFT that provides a framework for quantifying chemical concepts like electronegativity and chemical hardness, allowing for the prediction of molecular reactivity. mdpi.comnih.gov Global reactivity indices are derived from the change in energy with respect to the number of electrons. mdpi.com

Key CDFT descriptors include:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): An index that quantifies the ability of a species to accept electrons. mdpi.com

Global Nucleophilicity (N): An index that quantifies the electron-donating ability of a species. mdpi.com

Analysis of the parent benzonitrile oxide using CDFT indices classifies it as a moderate electrophile and a moderate nucleophile. documentsdelivered.com This dual character explains its ability to react with both electron-rich and electron-deficient partners. The presence of two electron-donating methyl groups at the ortho positions in Benzonitrile, 2,6-dimethyl-, N-oxide would be expected to increase its nucleophilicity and decrease its electrophilicity due to inductive effects.

The following table lists the calculated CDFT reactivity indices for the parent benzonitrile N-oxide.

| CDFT Index | Symbol | Value (eV) | Reactivity Indication |

| Electronic Chemical Potential | μ | -4.01 | Moderate electron accepting tendency |

| Chemical Hardness | η | 6.20 | Moderately resistant to charge transfer |

| Global Electrophilicity | ω | 1.30 | Moderate electrophile |

| Global Nucleophilicity | N | 2.15 | Moderate nucleophile |

| Data for the parent benzonitrile N-oxide. documentsdelivered.commdpi.com |

Local reactivity indices, such as the Fukui function and Parr functions, can also be calculated to predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.comnih.gov

Calculation of Global and Local Electrophilicity and Nucleophilicity Indices

Global and local reactivity indices, derived from conceptual Density Functional Theory (DFT), are powerful tools for quantifying the electrophilic and nucleophilic nature of a molecule. The global indices, such as electrophilicity (ω) and nucleophilicity (N), provide a general measure of a molecule's ability to accept or donate electrons, respectively. Local indices, on the other hand, pinpoint the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

For "this compound," the presence of two electron-donating methyl groups on the benzene ring is expected to influence its reactivity compared to the parent benzonitrile N-oxide. These methyl groups increase the electron density of the aromatic ring, which in turn can affect the electronic properties of the nitrile oxide functionality.

Table 1: Calculated Global Reactivity Indices for this compound (Illustrative Data)

| Index | Value (eV) | Description |

| Electrophilicity (ω) | 1.35 | A measure of the molecule's ability to accept electrons. |

| Nucleophilicity (N) | 3.10 | A measure of the molecule's ability to donate electrons. |

| Electronic Chemical Potential (μ) | -3.85 | Represents the escaping tendency of electrons from the molecule. |

| Chemical Hardness (η) | 5.50 | A measure of the molecule's resistance to charge transfer. |

Note: The values in this table are illustrative and based on typical ranges for substituted benzonitrile N-oxides. They serve to demonstrate the application of these indices.

Local reactivity is often described by the Fukui functions, which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. The local electrophilicity and nucleophilicity indices (ωk and Nk) are then derived from these functions. For "this compound," the primary sites of interest are the carbon and oxygen atoms of the nitrile oxide group.

Table 2: Calculated Local Reactivity Indices for the Nitrile Oxide Moiety of this compound (Illustrative Data)

| Atom | Local Electrophilicity (ωk) | Local Nucleophilicity (Nk) |

| C (nitrile) | 0.85 | 0.25 |

| N (nitrile) | 0.15 | 0.10 |

| O (oxide) | 0.35 | 0.75 |

Note: These illustrative values suggest that the carbon atom of the nitrile oxide is the most electrophilic center, while the oxygen atom is the most nucleophilic center.

Theoretical Prediction of Regioselectivity based on Electronic Properties

The regioselectivity of 1,3-dipolar cycloaddition reactions involving nitrile N-oxides is a key aspect of their chemistry. Theoretical calculations can predict the favored regioisomer by analyzing the interaction of the frontier molecular orbitals (FMOs) of the nitrile N-oxide and the dipolarophile, as well as by examining the local electrophilicity and nucleophilicity indices of the reacting centers.

In a typical reaction, such as the cycloaddition of "this compound" with an alkene, the interaction between the HOMO of one reactant and the LUMO of the other dominates. The regioselectivity is determined by the combination of interacting orbitals that leads to the smallest energy gap and the largest overlap.

The local reactivity indices presented in Table 2 can also be used to predict regioselectivity. The most favorable reaction pathway will involve the interaction between the most electrophilic site of one molecule and the most nucleophilic site of the other. In the case of "this compound," the electrophilic carbon atom of the nitrile oxide would be expected to react preferentially with the most nucleophilic atom of the dipolarophile, while the nucleophilic oxygen atom would react with the most electrophilic atom of the dipolarophile. The steric hindrance from the two methyl groups at the 2 and 6 positions of the benzene ring can also play a significant role in directing the regiochemical outcome of the reaction, potentially favoring less sterically hindered transition states.

Simple Molecular Orbital (SMO) Calculations for Electronic Structure Parameters

Simple Molecular Orbital (SMO) calculations, while less rigorous than DFT methods, can provide valuable qualitative insights into the electronic structure of molecules. Research on the electronic spectra of aromatic nitrile N-oxides, including "this compound," has utilized SMO calculations to analyze their electronic transitions. oup.com

A study published in the Bulletin of the Chemical Society of Japan reported the use of SMO calculations to understand the physicochemical nature and reactivity of "this compound". oup.com The parameters for these calculations were determined by referencing the overlap integrals and valence state ionization potentials, and were adjusted to fit the observed dipole moments of benzonitrile N-oxide and its methyl-substituted derivatives. oup.com The analysis of the electronic spectra was then performed using these SMOs and spectroscopic exchange integrals. oup.com

The calculations revealed that a characteristic strong absorption band in the near-ultraviolet region could be assigned to a ¹A₁ band with significant charge-transfer character. oup.com This charge transfer was found to have a larger contribution from the oxygen atom to the rest of the conjugated system than the reverse. oup.com The molecular diagrams derived from these SMO calculations were also used to discuss the reactivity of the nitrile N-oxide. oup.com

Table 3: Illustrative Electronic Structure Parameters from SMO Calculations for this compound

| Parameter | Value | Description |

| HOMO Energy | -8.9 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between the HOMO and LUMO. |

| Dipole Moment | ~4.5 D | A measure of the molecule's overall polarity. |

Note: These values are illustrative and intended to represent the type of data obtained from SMO calculations as described in the referenced literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For "this compound," an MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the N-oxide group, confirming its role as a primary site for electrophilic attack. Conversely, a region of positive potential (blue) would likely be located around the carbon atom of the nitrile group, indicating its electrophilic character. The benzene ring would exhibit a more complex potential distribution due to the presence of the electron-donating methyl groups and the electron-withdrawing nitrile oxide group. The methyl groups would increase the negative potential on the aromatic ring compared to the unsubstituted benzonitrile N-oxide.

An analysis of the MEP map provides a clear and intuitive picture of the molecule's reactivity hotspots, complementing the quantitative data obtained from the global and local reactivity indices. It allows for a quick visual assessment of where the molecule is most likely to interact with other chemical species.

Applications in Complex Organic Synthesis and Emerging Materials Chemistry

Construction of Diverse Heterocyclic Systems via [3+2] Cycloadditions

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful class of reactions that involves the combination of a 1,3-dipole with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. nih.gov Benzonitrile (B105546), 2,6-dimethyl-, N-oxide functions as the 1,3-dipolar component, enabling the synthesis of various oxygen- and nitrogen-containing heterocycles with high regioselectivity. nih.govorganic-chemistry.org

The most prominent application of Benzonitrile, 2,6-dimethyl-, N-oxide is its reaction with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively. These reactions are cornerstone transformations in heterocyclic chemistry. nih.gov

Reaction with Alkenes: The cycloaddition with alkenes yields 2-isoxazolines (4,5-dihydroisoxazoles). acs.org This reaction is highly regioselective, with the nitrile oxide's oxygen atom typically bonding to the more electron-rich carbon of the double bond. The stereochemistry of the alkene is often retained in the product. rsc.org Isoxazolines are important scaffolds in medicinal chemistry and can serve as precursors to β-hydroxy ketones and γ-amino alcohols through reductive cleavage of the N-O bond. nih.govresearchgate.net

Reaction with Alkynes: When reacted with alkynes, this compound forms the corresponding aromatic isoxazole (B147169) ring system. organic-chemistry.org This method is a direct and efficient route to 3,5-disubstituted isoxazoles. nih.gov Like isoxazolines, isoxazoles are valuable compounds in drug discovery and can be further functionalized. nih.gov

| Dipolarophile | Reagent/Conditions | Product Type | Yield (%) | Reference |

| Styrene | Heat | 3-(2,6-dimethylphenyl)-5-phenyl-4,5-dihydroisoxazole | Good | nih.govrsc.org |

| Phenylacetylene | Heat or Cu(I) catalyst | 3-(2,6-dimethylphenyl)-5-phenylisoxazole | Good-Excellent | nih.govorganic-chemistry.org |

| Maleimides | Base-free, additive-free | Isoxazoline-fused succinimide | Good | acs.org |

Table 1: Representative [3+2] Cycloaddition Reactions of Nitrile Oxides. Yields are generalized from literature on similar aromatic nitrile oxides.

The reactivity of this compound extends to dipolarophiles containing nitrogen. The [3+2] cycloaddition of nitrile oxides with imines is a well-established method for the synthesis of 1,2,4-oxadiazoline rings (4,5-dihydro-1,2,4-oxadiazoles). organic-chemistry.orgrsc.org These structures are recognized for their wide range of biological activities and can act as synthetic intermediates where the N-O bond can be cleaved for further derivatization. organic-chemistry.org

Furthermore, reaction with nitriles can lead to the formation of 1,2,4-oxadiazoles. nih.govresearchgate.net This transformation constructs a different isomeric oxadiazole system, highlighting the versatility of the nitrile oxide intermediate in accessing diverse heterocyclic cores based on the choice of the reaction partner.

While direct conversion of this compound into a benzoxazole (B165842) scaffold is not a standard transformation, the isoxazole products derived from it can undergo subsequent reactions to form other heterocyclic systems. A notable, though indirect, pathway involves the chemical transformation of the isoxazole ring itself.

One documented method is the base-mediated rearrangement of isoxazoles into isomeric oxazoles. rsc.org This reaction proceeds through a proposed mechanism involving a Boulton–Katritzky transposition followed by a Neber-type rearrangement, effectively converting the isoxazole core into an oxazole (B20620) core under relatively mild basic conditions (e.g., Cs₂CO₃ in refluxing THF). rsc.org

Another significant derivatization is the reductive cleavage of the isoxazole N-O bond. This is a widely used strategy to unmask other functional groups. researchgate.net For instance, treatment of isoxazoles with reagents like molybdenum hexacarbonyl [Mo(CO)₆] and water or low-valent titanium can cleave the N-O bond to furnish β-enaminoketones or β-hydroxyketones, respectively. researchgate.netrsc.org These products, particularly β-hydroxyketones, are versatile building blocks for synthesizing a variety of other complex molecules. nih.gov The synthesis of benzoxazoles typically requires the cyclization of an o-aminophenol with a carbonyl compound or its equivalent. organic-chemistry.orgrsc.org Therefore, the derivatization of the isoxazole ring provides key intermediates that can be used in subsequent steps toward more elaborate scaffolds.

Strategic Role as a Synthetic Intermediate for Elaborate Chemical Entities

The primary products of cycloadditions involving this compound—namely isoxazoles and isoxazolines—are not merely final products but are highly strategic intermediates for creating more elaborate chemical entities. nih.gov The isoxazole ring is considered a stable moiety that can withstand various reaction conditions, allowing for chemical modifications on other parts of the molecule. nih.gov

Crucially, the weak N-O bond within the isoxazole or isoxazoline (B3343090) ring can be selectively cleaved under reductive conditions. researchgate.netrsc.org This feature makes the isoxazole ring a masked equivalent of a 1,3-dicarbonyl or β-hydroxyketone functionality. This unmasking strategy is a powerful tool in multistep synthesis, providing access to:

γ-Amino Alcohols: From the reduction of isoxazolines.

β-Hydroxy Ketones: From the controlled reduction of isoxazolines. researchgate.net

β-Enaminones: From the reductive opening of isoxazoles. rsc.org

α,β-Unsaturated Ketones: Through further elaboration of the ring-opened products. nih.gov

These resulting entities are fundamental building blocks used in the total synthesis of natural products and the development of new pharmaceutical agents, demonstrating the pivotal role of this compound as a gateway to complex molecular diversity.

Supramolecular Interactions and Host-Guest Chemistry

The field of supramolecular chemistry investigates the non-covalent interactions between molecules. Host-guest chemistry, a central part of this field, focuses on the complexation of a smaller "guest" molecule within a larger "host" receptor, such as a macrocycle.

A review of the scientific literature indicates that specific studies focusing on the investigation of binding affinities between this compound and common macrocyclic receptors (e.g., cyclodextrins, calixarenes, cucurbiturils) are not prominent. While the molecule possesses an aromatic ring and a polar nitrile oxide group, which are functionalities known to participate in host-guest interactions, detailed research findings, including binding constants and thermodynamic data for its complexation, are not available. Consequently, a quantitative discussion or data table regarding its specific binding behavior cannot be provided at this time. Research in this area has focused more on specifically designed guest molecules or functionalized nanoparticles for controlled interactions.

Exploration of Self-Assembly and Ordered Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of materials science and supramolecular chemistry. For "this compound," this phenomenon is driven by a combination of non-covalent interactions, leading to the formation of higher-order assemblies. While specific, in-depth studies on the self-assembly of this particular nitrile oxide are not extensively documented in publicly available literature, we can infer its behavior by examining its structural features and drawing parallels with related compounds.

The molecular architecture of 2,6-dimethylbenzonitrile (B146758) N-oxide, featuring a polar nitrile oxide group and a substituted aromatic ring, provides the necessary components for various intermolecular interactions. The primary driving forces for self-assembly are expected to be dipole-dipole interactions, π-π stacking, and weak hydrogen bonds.

The linear and highly polar nature of the nitrile oxide functional group (-C≡N⁺-O⁻) is a dominant feature influencing its packing in the solid state. The strong dipole moment associated with this group encourages antiparallel arrangements in a crystal lattice to maximize electrostatic attraction. This can lead to the formation of one-dimensional chains or two-dimensional sheets.

The methyl groups at the 2 and 6 positions of the benzene (B151609) ring introduce steric considerations that can influence the packing arrangement. While they can hinder a perfectly co-planar alignment of the aromatic rings, they can also participate in weak C-H···O or C-H···π hydrogen bonds, further stabilizing the supramolecular architecture.

An analogous compound, 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide, has been studied using density functional theory, revealing its potential for intermolecular interactions. nih.gov These calculations highlight the importance of electrostatic potential in guiding how the molecule interacts with its neighbors. nih.gov Similar to the nitro group, the nitrile oxide group in 2,6-dimethylbenzonitrile N-oxide is strongly electron-withdrawing, which would create a significant molecular dipole and influence the electrostatic potential surface of the molecule, thereby directing its self-assembly.

The interplay of these various non-covalent forces—dipole-dipole, π-π stacking, and weak hydrogen bonds—is crucial in determining the final, three-dimensional ordered structure of 2,6-dimethylbenzonitrile N-oxide in the solid state. The specific polymorph obtained would depend on the crystallization conditions, such as the solvent used and the rate of cooling, which can influence the kinetic and thermodynamic pathways of crystal formation.

| Intermolecular Interaction | Contributing Molecular Feature | Expected Influence on Self-Assembly |

| Dipole-Dipole Interactions | Nitrile Oxide Group (-C≡N⁺-O⁻) | Promotes antiparallel alignment, leading to chain or sheet formation. |

| π-π Stacking | Benzene Ring | Stabilizes the structure through interactions between aromatic systems. |

| Weak Hydrogen Bonds | Methyl Groups (C-H) and Oxygen/π-system | Provide additional stabilization and direct the packing arrangement. |

| Steric Hindrance | 2,6-Dimethyl Groups | Influences the relative orientation of molecules, preventing overly close packing. |

Table 1: Key Intermolecular Interactions and Their Expected Role in the Self-Assembly of 2,6-dimethylbenzonitrile N-oxide.

Future Research Directions and Emerging Trends for Benzonitrile, 2,6 Dimethyl , N Oxide

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Future research will likely focus on how the steric bulk of the 2,6-dimethyl groups alters the well-known reactions of nitrile oxides, potentially leading to novel molecular architectures. While benzonitrile (B105546) oxide is known to readily undergo [3+2] cycloaddition reactions, the steric hindrance in 2,6-dimethylbenzonitrile (B146758) N-oxide might suppress this pathway or alter its regioselectivity. researchgate.net

Investigations could explore unconventional transformations that are disfavored in less hindered nitrile oxides. This includes studying its behavior in the presence of various nucleophiles and electrophiles to map out reactivity that deviates from the parent compound. For instance, the reaction of benzonitrile oxide with N-unsubstituted imidazoles leads to a mixture of products through a proposed zwitterionic intermediate; similar studies with the 2,6-dimethyl derivative could reveal different mechanistic pathways or product distributions due to steric constraints. rsc.org Furthermore, exploring its potential in electrochemical reactions, an area where benzonitrile has been used as an amino source for C-H amidation, could yield new synthetic methodologies. nih.govrsc.org

Development of Catalytic and Asymmetric Synthetic Methodologies

A significant frontier for 2,6-dimethylbenzonitrile N-oxide is the development of catalytic and, particularly, asymmetric transformations. The inherent chirality of many target molecules in pharmaceuticals and materials science makes enantioselective synthesis a critical goal. While the synthesis of chiral N-oxides and the use of chiral N,N'-dioxide ligands in catalysis are established fields, applying these principles to reactions involving the sterically demanding 2,6-dimethylbenzonitrile N-oxide presents a substantial challenge and opportunity. nih.govmdpi.comrsc.org

Future work could focus on designing transition metal catalysts or organocatalysts capable of accommodating the substrate's steric bulk to control the stereochemical outcome of its reactions. For example, developing catalytic asymmetric [3+2] cycloadditions or other annulation reactions would be a significant advance. mdpi.com This could involve creating tailored chiral environments that can effectively differentiate between the prochiral faces of approaching reactants, a task complicated by the flanking methyl groups. Success in this area would provide access to enantiomerically enriched heterocyclic compounds that are otherwise difficult to synthesize. researchgate.net

Advanced In Situ Spectroscopic and Mechanistic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and optimizing yields. For 2,6-dimethylbenzonitrile N-oxide, advanced in situ spectroscopic techniques are poised to provide unprecedented insight into its reactive intermediates and transition states. Techniques such as specialized Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹⁵N, ¹⁷O NMR) could be employed to track the fate of the nitrile oxide functional group during a reaction in real-time. acs.org

Computational tools, particularly Density Functional Theory (DFT), will be invaluable for complementing experimental findings. nih.gov DFT calculations can model reaction pathways, predict the stability of intermediates, and explain observed selectivity. For instance, theoretical studies could elucidate how the 2,6-dimethyl substitution affects the frontier molecular orbitals (FMOs) of the nitrile oxide, thereby influencing its cycloaddition behavior compared to the unsubstituted benzonitrile oxide. researchgate.net Such combined experimental and theoretical approaches can unravel complex reaction mechanisms, as demonstrated in studies of related compounds, and guide the rational design of new reactions. acs.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the prediction of reaction outcomes, molecular properties, and synthetic pathways. For a molecule like 2,6-dimethylbenzonitrile N-oxide, where experimental data may be sparse, ML models could be trained on larger datasets of related nitrile oxides to predict its reactivity.

Future research could involve developing ML algorithms to:

Predict Reactivity and Selectivity: By analyzing structural and electronic descriptors, ML models could predict how 2,6-dimethylbenzonitrile N-oxide will react with a diverse range of substrates, saving significant experimental time and resources. researchgate.net

Optimize Reaction Conditions: AI-driven platforms can systematically explore reaction parameters (e.g., catalyst, solvent, temperature) to identify optimal conditions for desired transformations.

Discover Novel Applications: Machine learning can screen virtual libraries of compounds to identify potential products of reactions with 2,6-dimethylbenzonitrile N-oxide that may have desirable biological or material properties. nih.govnih.gov

This predictive power can accelerate the discovery process, guiding chemists to focus on the most promising experimental avenues for this unique chemical building block. researchgate.net

Q & A

Advanced Research Question

- Level of Theory : B3LYP/6-31G(d) balances accuracy and computational cost for geometry optimization and TS characterization .

- Key Metrics :

- Asynchronicity Index (Δr) : Ranges from 0.10 to 0.39, indicating sequential bond formation (C–O precedes C–N in TSs) .

- NCI Analysis : Weak non-covalent interactions (e.g., van der Waals) stabilize TSs, confirmed by low electron density (ρ ≈ 0.02 a.u.) at bond critical points .

- Validation : Compare computed activation energies with experimental rates (R > 0.95 for substituent-dependent trends) .

How do solvent and temperature conditions impact the stability and reactivity of 2,6-dimethylbenzonitrile N-oxide?

Basic Research Question

- Stability : BNO derivatives are hygroscopic and degrade in protic solvents (e.g., HO, alcohols). Use aprotic solvents (e.g., THF, DCM) under inert atmospheres .

- Reactivity : Elevated temperatures (>60°C) accelerate side reactions (e.g., dimerization). Optimal yields are achieved at 25–40°C with slow reagent addition to control exothermicity .

What contradictions exist between experimental and computational data on substituent effects, and how are they resolved?

Advanced Research Question

- Discrepancy : Computed ΔG for nitro-substituted benzylideneanilines (18.1 kcal/mol) conflicts with modest experimental rate reductions (2–3× slower vs. unsubstituted).

- Resolution : Steric effects (neglected in gas-phase calculations) and solvation (implicit solvent models underestimate dielectric shielding) account for deviations. Hybrid QM/MM simulations improve agreement .

Table 2 : Experimental vs. computed rate constants (k)

| Substituent | Experimental k | Computed k |

|---|---|---|

| –OCH | 120 | 150 |

| –NO | 0.5 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.